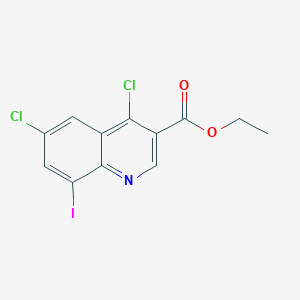

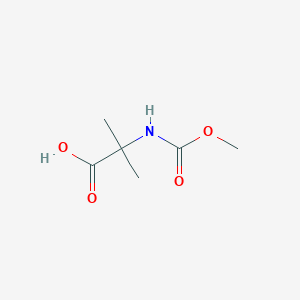

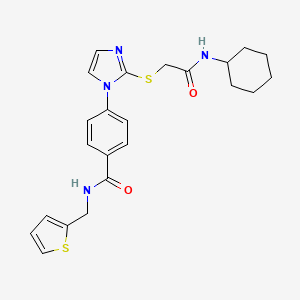

![molecular formula C12H10N6O B2693855 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 380386-49-2](/img/structure/B2693855.png)

3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(Furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, also known as FIP, is a heterocyclic compound with potential applications in medicinal chemistry and agricultural sciences. FIP is a hydrazone derivative of furan, imidazole and pyridazine, and has been studied for its potential to be used in the synthesis of drugs, pesticides, and dyes. FIP is a relatively new compound and research is still ongoing to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Potential Applications

Heterocyclic Compound Synthesis : The compound has been implicated in the synthesis of various heterocyclic systems, such as pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds, which are important for their potential in medicinal chemistry and pharmaceutical applications. For instance, furan-2,3-diones react with hydrazines to yield derivatives with confirmed structures through spectroscopic measurements, indicating their potential as scaffolds for further chemical modification and drug development (Ilhan, Sarıpınar, & Akçamur, 2005).

Antiviral and Antitumor Activity : Studies have converted similar compounds into a variety of heterocyclic systems with a focus on their synthetic and biological significance. Notably, antiviral activity against HAV and HSV-1 viruses was observed in certain compounds, alongside a study on their antitumor activity against carcinoma cell lines, highlighting the compound's role in generating biologically active molecules (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Anticancer Agents : Further research into pyrazolyl-substituted 2(3H)-furanone derivatives demonstrated significant anticancer activities against multiple cancer cell lines, with some compounds showing higher potency than standard drugs. This suggests the utility of these compounds in developing new anticancer therapies (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole rings are found in important biomolecules like histidine and histamine, suggesting that this compound might interact with biological targets that recognize or are modulated by these molecules .

properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-6-imidazol-1-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c1-2-10(19-7-1)8-14-15-11-3-4-12(17-16-11)18-6-5-13-9-18/h1-9H,(H,15,16)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKYIDZKMAVOEG-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

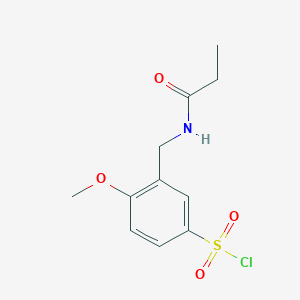

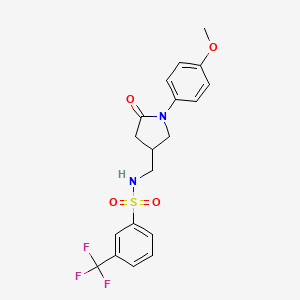

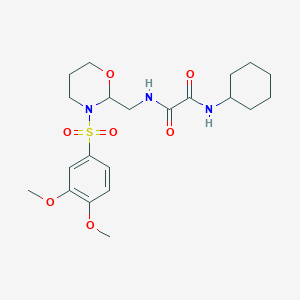

![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)

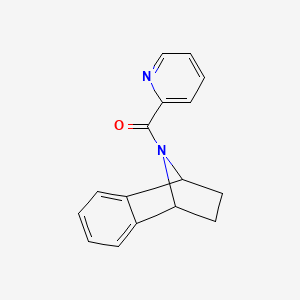

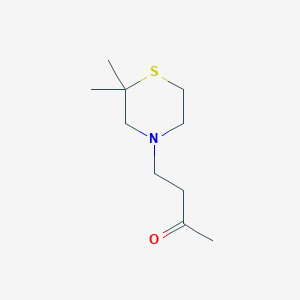

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)

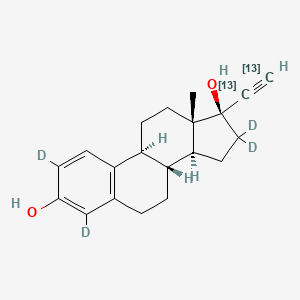

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)

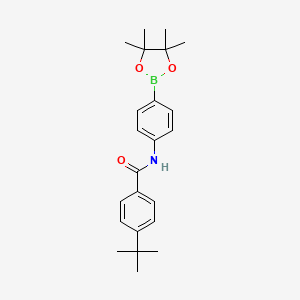

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)